molecular formula C15H21ClN2O4S B513108 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-85-5

1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513108
CAS No.: 942666-85-5
M. Wt: 360.9g/mol
InChI Key: PJIKKDHTDIPSTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral techniques . These techniques allow for the identification of the different functional groups present in the molecule and the determination of the overall molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of reagents such as polyphosphoric acid (PPA) for intramolecular cyclization . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Synthesis and Characterization in Chemical Compounds

The compound has been utilized in the synthesis and characterization of new chemical entities. For example, a study by Marvanová et al. (2016) focuses on the design and synthesis of new arylpiperazinyl propyl 4-propoxybenzoates, highlighting their potential as dual antihypertensive agents. The compounds were prepared as free bases and then transformed into hydrochloride salts, with a particular focus on the position of protonation in the piperazine ring (Marvanová et al., 2016).

Crystallography and Molecular Structure

The compound is also significant in crystallography and molecular structure studies. Li and Su (2007) describe the molecular structure of a closely related compound, highlighting the extensive network of intermolecular hydrogen bonds which are crucial in understanding the properties of these compounds (Li & Su, 2007).

Antimicrobial and Antifungal Activities

Compounds with similar structures have been synthesized and tested for their antimicrobial and antifungal activities. Patel and Agravat (2007) conducted studies on new pyridine derivatives, demonstrating their efficacy against various bacteria and fungi (Patel & Agravat, 2007).

Anticancer Activities

In the field of oncology, research has shown that derivatives of this compound exhibit potential anticancer activities. For instance, Yurttaş et al. (2014) synthesized a series of triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells, highlighting compounds with promising antiproliferative agents (Yurttaş et al., 2014).

Synthesis Methods

Research by Ning-wei Li (2005) and Quan (2006) focuses on the synthesis of closely related compounds, exploring different methods and their efficiencies (Li Ning-wei, 2005); (Quan, 2006).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by related piperazine derivatives , this compound could potentially be investigated for similar activities. Additionally, further studies could be conducted to optimize the synthesis procedure and to explore the compound’s mechanism of action.

Properties

IUPAC Name

1-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIKKDHTDIPSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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